Ethyl 4-chlorocinnamate
Overview
Description
Ethyl 4-chlorocinnamate, with the chemical formula C11H11ClO2, is an organic compound that belongs to the class of cinnamate esters. It is characterized by the presence of a chlorinated phenyl ring and an ethyl ester group. This compound is commonly used in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties .
Mechanism of Action
Target of Action
Ethyl 4-chlorocinnamate is a chemical compound with the molecular formula C11H11ClO2 Cinnamic acid derivatives, to which this compound belongs, are known to interact with various molecular targets in living organisms .
Mode of Action
It is suggested that cinnamic acid derivatives exert their activity through plasma membrane disruption, nucleic acid and protein damage, and the induction of intracellular reactive oxygen species .
Biochemical Pathways
It is known that cinnamic acid derivatives can influence various biochemical pathways due to their interactions with different molecular targets .
Pharmacokinetics
The compound’s molecular weight is 210657 Da , which is within the optimal range for drug-like molecules, suggesting it may have favorable ADME properties.
Result of Action
It is known that cinnamic acid derivatives can cause plasma membrane disruption, nucleic acid and protein damage, and the induction of intracellular reactive oxygen species .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-chlorocinnamate can be synthesized through several methods, including the Fischer esterification reaction, alkyl or aryl halide esterification, and Mitsunobu and Steglich reactions . One common method involves the reaction of 4-chlorocinnamic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chlorocinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorocinnamic acid.
Reduction: Reduction reactions can convert it to 4-chlorocinnamyl alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products:
Oxidation: 4-chlorocinnamic acid.
Reduction: 4-chlorocinnamyl alcohol.
Substitution: Various substituted cinnamate esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-chlorocinnamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: This compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Comparison with Similar Compounds
- Ethyl cinnamate
- Methyl 4-chlorocinnamate
- Ethyl 3-(4-chlorophenyl)prop-2-enoate
Properties
IUPAC Name |
ethyl (E)-3-(4-chlorophenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZFMMSRIDAQIB-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032094 | |
Record name | Ethyl 4-chlorocinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24393-52-0, 6048-06-2 | |
Record name | Ethyl (2E)-3-(4-chlorophenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24393-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006048062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-chlorocinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (E)-3-(4-Chlorophenyl)acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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